2-(Piperazin-1-ylmethyl)phenol
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Overview
Description
2-(Piperazin-1-ylmethyl)phenol is an organic compound with the molecular formula C11H16N2O It features a phenol group attached to a piperazine ring via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperazin-1-ylmethyl)phenol typically involves the reaction of phenol with piperazine in the presence of a suitable catalyst. One common method is the Mannich reaction, where phenol reacts with formaldehyde and piperazine under acidic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Piperazin-1-ylmethyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Various substituted phenols depending on the electrophile used.
Scientific Research Applications
2-(Piperazin-1-ylmethyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-(Piperazin-1-ylmethyl)phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the piperazine ring can interact with receptors and enzymes. These interactions can modulate biochemical pathways and lead to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Piperazin-1-ylmethyl)phenylmethanol
- 2-Phenyl-1-piperidin-4-ylethanol
- (4-methyl-piperazin-2-yl)-methanol
Uniqueness
2-(Piperazin-1-ylmethyl)phenol is unique due to its specific combination of a phenol group and a piperazine ring. This structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications .
Properties
Molecular Formula |
C11H16N2O |
---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
2-(piperazin-1-ylmethyl)phenol |
InChI |
InChI=1S/C11H16N2O/c14-11-4-2-1-3-10(11)9-13-7-5-12-6-8-13/h1-4,12,14H,5-9H2 |
InChI Key |
GQRQDGSWNXOCNK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC2=CC=CC=C2O |
Origin of Product |
United States |
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